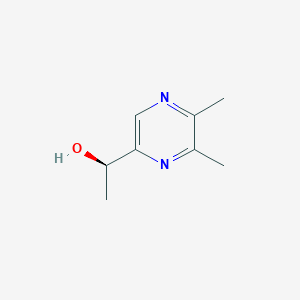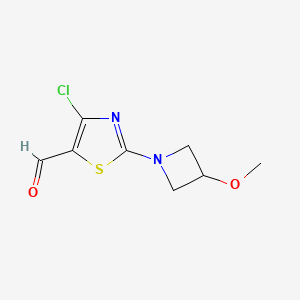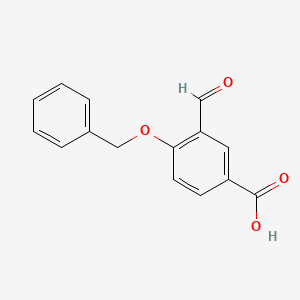
4-(Benzyloxy)-3-formylbenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-3-formylbenzoic acid is an organic compound with the molecular formula C15H12O4 It is a derivative of benzoic acid, featuring a benzyloxy group and a formyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-formylbenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid followed by formylation. The benzylation step can be achieved using benzyl bromide in the presence of a base such as potassium carbonate. The formylation can be carried out using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: Industrial production of 4-(Benzyloxy)-3-formylbenzoic acid may follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Benzyloxy)-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-(Benzyloxy)-3-carboxybenzoic acid.
Reduction: 4-(Benzyloxy)-3-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-3-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-3-formylbenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The benzyloxy and formyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
4-Benzyloxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of a formyl group, affecting its reactivity and applications.
Uniqueness: 4-(Benzyloxy)-3-formylbenzoic acid is unique due to the presence of both benzyloxy and formyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and research.
Propiedades
Fórmula molecular |
C15H12O4 |
|---|---|
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
3-formyl-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H12O4/c16-9-13-8-12(15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18) |
Clave InChI |
QNMJZNJLOKORKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
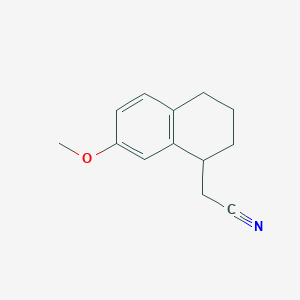

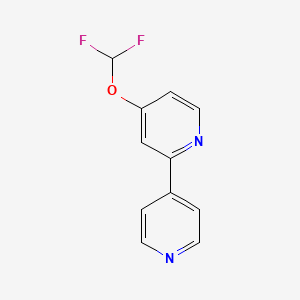
![(1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one](/img/structure/B13146276.png)
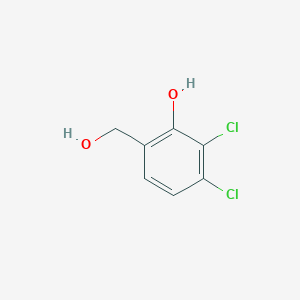
![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)
